molecular formula C7H12O3 B11718739 Methyl 2-hydroxyhex-3-enoate

Methyl 2-hydroxyhex-3-enoate

Cat. No.: B11718739
M. Wt: 144.17 g/mol
InChI Key: FRINUAXBWOEPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxyhex-3-enoate: is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a liquid at room temperature and is often used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyhex-3-enoate can be synthesized through various organic synthesis methods. One common method involves the esterification of 2-hydroxyhex-3-enoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxyhex-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-hydroxyhex-3-enoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 2-hydroxyhex-3-enoate is unique due to the presence of both hydroxyl and ester functional groups, as well as the double bond in its structure. This combination of features makes it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-hydroxyhex-3-enoate

InChI

InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h4-6,8H,3H2,1-2H3

InChI Key

FRINUAXBWOEPDY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.